molecular formula C16H11Cl2F3N2O3S B284614 3-[5,6-DICHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-[2-(METHYLSULFANYL)PHENYL]UREA

3-[5,6-DICHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-[2-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B284614
M. Wt: 439.2 g/mol
InChI Key: IFEXUELVHJBDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-[2-(methylsulfanyl)phenyl]urea is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-[2-(methylsulfanyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxole with an appropriate isocyanate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-[2-(methylsulfanyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-[2-(methylsulfanyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-[2-(methylsulfanyl)phenyl]urea exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-N’-(5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl)urea
  • 2-nitrophenyl 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-ylcarbamate

Uniqueness

Compared to similar compounds, N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-[2-(methylsulfanyl)phenyl]urea stands out due to the presence of the methylsulfanyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H11Cl2F3N2O3S

Molecular Weight

439.2 g/mol

IUPAC Name

1-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methylsulfanylphenyl)urea

InChI

InChI=1S/C16H11Cl2F3N2O3S/c1-27-13-5-3-2-4-10(13)22-14(24)23-16(15(19,20)21)25-11-6-8(17)9(18)7-12(11)26-16/h2-7H,1H3,(H2,22,23,24)

InChI Key

IFEXUELVHJBDBD-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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